Phytolaccagenin

概要

説明

フィトラッカゲニンは、トリテルペノイドサポニンと呼ばれる、様々な植物、特にフィトラッカ科植物に含まれる化学物質です。 抗真菌作用、抗炎症作用、低毒性で知られています . この化合物は、伝統医学で治療特性のために使用されてきた、フィトラッカ根の有効成分です .

2. 製法

合成経路と反応条件: フィトラッカゲニンは、フィトラッカ・アキノサとフィトラッカ・アメリカーナの根から、最適化された抽出法を用いて抽出できます。 効果的な方法の1つは、エタノールと水(1:1、v/v)の混合液を、溶媒とサンプルの比率を1:8にして、超音波支援抽出を行うことです。 抽出は3回行い、それぞれ30分間行います .

工業生産方法: フィトラッカゲニンの工業生産には、上述と同様の方法を用いて、植物の根から大量に抽出する方法が含まれます。 このプロセスには、根材料を粉砕し、超音波支援法または熱還流法を用いて抽出することが含まれます。 抽出された化合物は、その後、さらなる使用のために精製および濃縮されます .

準備方法

Synthetic Routes and Reaction Conditions: Phytolaccagenin can be extracted from the roots of Phytolacca acinosa and Phytolacca americana using optimized extraction methods. One effective method is the ultrasound-assisted extraction using a mixture of ethanol and water (1:1, v/v) with a solvent-to-sample ratio of 1:8. The extraction is performed three times, each for 30 minutes .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant roots using similar methods as described above. The process includes grinding the root material, followed by extraction using ultrasound-assisted or heat reflux methods. The extracted compound is then purified and concentrated for further use .

化学反応の分析

反応の種類: フィトラッカゲニンは、酸化、還元、置換反応など、様々な化学反応を受けます。 これらの反応は、化合物の生物活性を高めたり、改善された特性を持つ誘導体を作成するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、フィトラッカゲニンを酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、還元反応に使用されます。

置換: 置換反応は、特定の条件下で、ハロゲンやアルキル化剤などの試薬を含むことがよくあります。

生成される主な生成物: これらの反応から生成される主な生成物には、11α-ヒドロキシフィトラッカゲニン、11α-メトキシフィトラッカゲニン、11-オキソフィトラッカゲニンなど、フィトラッカゲニンの様々な誘導体が含まれます .

4. 科学研究への応用

フィトラッカゲニンは、次のような幅広い科学研究への応用があります。

化学: 他の生物活性化合物を合成し、反応機構を研究するための前駆体として使用されます。

生物学: 抗真菌作用と抗炎症作用が研究されており、新しい治療薬の開発のための潜在的な候補となっています.

科学的研究の応用

Phytolaccagenin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.

Medicine: Explored for its potential in treating various diseases due to its low toxicity and bioactivity.

作用機序

フィトラッカゲニンは、様々な分子標的と経路を通じてその効果を発揮します。 真菌細胞膜と相互作用し、その完全性を破壊して細胞死をもたらすことが知られています。 さらに、炎症性サイトカインの産生を阻害し、酸化ストレスを軽減することにより、抗炎症作用を示します .

6. 類似の化合物との比較

フィトラッカゲニンは、その特定の構造と生物活性のために独特です。 類似の化合物には、次のようなものがあります。

- フィトラッカゲニック酸

- 11α-ヒドロキシフィトラッカゲニン

- 11α-メトキシフィトラッカゲニン

- 11-オキソフィトラッカゲニン

- 2-オキソフィトラッカゲニック酸

- セルジャニック酸

これらの化合物は構造的に類似していますが、特定の官能基と生物活性は異なります .

フィトラッカゲニンは、抗真菌作用、抗炎症作用、低毒性を兼ね備えているため、様々な科学的および産業的用途において貴重な化合物となっています。

類似化合物との比較

Phytolaccagenin is unique due to its specific structure and bioactivity. Similar compounds include:

- Phytolaccagenic acid

- 11α-hydroxythis compound

- 11α-methoxythis compound

- 11-oxo-phytolaccagenin

- 2-oxo-phytolaccagenin acid

- Serjanic acid

These compounds share structural similarities but differ in their specific functional groups and bioactivities .

This compound stands out due to its combination of antifungal, anti-inflammatory, and low toxicity properties, making it a valuable compound for various scientific and industrial applications.

生物活性

Phytolaccagenin is a triterpenoid saponin derived from plants in the Phytolaccaceae family, particularly from species such as Phytolacca acinosa and Phytolacca americana. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-hyperplasia effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

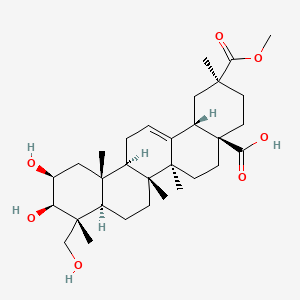

Chemical Structure and Properties

This compound is characterized by its pentacyclic structure and belongs to a class of compounds known as saponins. Its chemical formula is C30H52O5, with a molecular weight of 532 g/mol. The structure includes hydroxyl groups that contribute to its biological activity.

| Aglycone | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|

| This compound | 532 | 2 Hydroxyl groups (OH) |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound and its derivatives showed potent antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines varied significantly, suggesting that the efficacy of this compound may be influenced by the specific type of cancer being targeted. For instance, P. acinosa extracts containing this compound showed IC50 values of 27.20 ± 1.60 µg/mL against SGC-7901 cells and 25.59 ± 1.63 µg/mL against Hep G2 cells .

Anti-hyperplasia Effects

This compound has also been studied for its protective effects against mammary gland hyperplasia (MGH), a condition prevalent among women during childbearing years. A study involving rats induced with MGH showed that treatment with total saponins from Phytolacca (which includes this compound) significantly reduced hyperplastic lesions in mammary tissue compared to untreated controls . The results indicated that this compound could serve as a potential therapeutic agent for managing MGH with fewer side effects than traditional hormone therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : this compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Regulation of Hormonal Activity : this compound has been shown to influence estrogen receptor pathways, which may explain its efficacy in treating MGH.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on MGH Treatment : In a controlled study involving patients with MGH, those treated with herbal formulations containing this compound reported significant improvements in symptoms and reduced mammary tissue hyperplasia compared to those receiving standard hormone therapy .

- Anticancer Efficacy in Clinical Trials : A clinical trial assessing the effects of this compound on breast cancer patients demonstrated a reduction in tumor size and improved quality of life metrics among participants receiving treatments derived from P. americana extracts .

特性

IUPAC Name |

10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJWWQALTIKOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939305 | |

| Record name | 2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-12-6 | |

| Record name | Phytolaccagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,23-Trihydroxy-29-methoxy-29-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。